N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide
Description
N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorinated tetrahydronaphthalene moiety, a methylsulfonyl group, and a cyclobutane carboxamide group. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3S/c1-23(21,22)16(6-3-7-16)15(20)19-14-5-2-4-11-12(14)8-10(17)9-13(11)18/h8-9,14H,2-7H2,1H3,(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPRBCNJTUUSJK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C(=O)NC2CCCC3=C2C=C(C=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1(CCC1)C(=O)N[C@H]2CCCC3=C2C=C(C=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by selective fluorination.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the tetrahydronaphthalene intermediate using a sulfonyl chloride reagent under basic conditions.
Cyclobutane Carboxamide Formation: The final step involves the formation of the cyclobutane ring and subsequent amidation to introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclopentane-1-carboxamide
- N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclohexane-1-carboxamide
Uniqueness
N-[(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methylsulfonylcyclobutane-1-carboxamide is unique due to its specific combination of functional groups and its difluorinated tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
